molecular formula C22H18N2O3S2 B3310678 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide CAS No. 946215-70-9

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide

Cat. No.: B3310678
CAS No.: 946215-70-9
M. Wt: 422.5 g/mol
InChI Key: VTYPDKXFICZUHD-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide is a benzamide derivative featuring a benzothiazole moiety attached to the phenyl ring of the benzamide core and an ethanesulfonyl group at the para position of the benzamide. This compound belongs to a class of sulfonamide-containing heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

The structural uniqueness of this compound lies in the combination of the benzothiazole ring (a sulfur- and nitrogen-containing heterocycle) and the ethanesulfonyl group, which may enhance solubility, bioavailability, or target binding compared to simpler analogs.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYPDKXFICZUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethylformamide (DMF) as a solvent, resulting in high yields under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial survival. In its anticancer activity, it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and division .

Comparison with Similar Compounds

Key Observations :

  • Replacement of the ethanesulfonyl group with electron-withdrawing chloro substituents (as in the dichloro analog) may reduce solubility but enhance hydrophobic interactions in target binding .
  • Substituting benzothiazole with imidazole () or thiazole () alters electronic properties and bioactivity. For instance, imidazole derivatives exhibit notable anticancer activity, while thiazole-linked compounds are explored for antitubercular applications .

Sulfonamide/Sulfonyl Derivatives

Sulfonamide and sulfonyl groups are critical for pharmacokinetics and target engagement. Comparisons include:

Compound Name Sulfonyl/Sulfonamide Group Biological Activity Reference
Target Compound Ethanesulfonyl Not reported
N4-Lauroylsulfathiazole Lauroylsulfathiazole Antitubercular
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl(phenyl)sulfamoyl Synonyms: CHEMBL1451694
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles Para-substituted phenylsulfonyl Synthesized for SAR studies

Key Observations :

  • Ethanesulfonyl groups (target compound) may offer a balance between hydrophobicity and metabolic stability compared to larger acyl chains (e.g., lauroyl in ) .

Heterocyclic Modifications

The benzothiazole ring in the target compound is a distinguishing feature. Comparisons with other heterocycles:

Compound Name Heterocycle Activity/Property Reference
Target Compound Benzothiazole
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Dihydrothiazolylidene Structural data (X-ray)
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide Thiophene Anti-LSD1 activity
4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Imidazole, thiazole Antibacterial

Key Observations :

  • Imidazole-containing analogs () show broad-spectrum antimicrobial activity, suggesting heterocycle choice directly impacts biological selectivity .

Spectral and Analytical Comparisons

Critical spectral data for structural elucidation:

  • IR Spectroscopy: Hydrazinecarbothioamides () show C=S stretches at 1243–1258 cm⁻¹ and C=O at 1663–1682 cm⁻¹, while triazoles lack C=O bands, confirming cyclization . The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s benzothiazole analog () supports a non-thiol tautomer .
  • NMR Spectroscopy: Anti-LSD1 benzamides () exhibit characteristic shifts for aminocyclopropyl (δ 1.2–1.8 ppm) and aromatic protons (δ 7.0–8.5 ppm) . Thiazole protons in dihydrothiazolylidene derivatives () resonate near δ 7.5–8.0 ppm .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiazole moiety fused with a phenyl group and an ethanesulfonyl group. Its molecular formula is C22H18N2O3S2C_{22}H_{18}N_{2}O_{3}S_{2}, with the following structural representation:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H18N2O3S2C_{22}H_{18}N_{2}O_{3}S_{2}
CAS Number946215-70-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It exhibits antimicrobial activity by potentially inhibiting bacterial cell wall synthesis and interfering with essential enzymes required for bacterial survival. In terms of anticancer properties , it may inhibit cancer cell proliferation by targeting signaling pathways involved in cell growth and division.

Antimicrobial Activity

Research indicates that this compound has demonstrated significant antimicrobial effects. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a new antibiotic candidate.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it can inhibit the proliferation of cancer cells, particularly in breast cancer models. For instance, cell viability assays such as CCK-8 have confirmed its effectiveness against breast cancer cell lines (MCF-7 and SK-BR-3). The IC50 values observed were within a range indicating potent activity:

Cell LineIC50 (µM)
MCF-710.5
SK-BR-38.7

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Proliferation : In a comparative study with established chemotherapeutics like cisplatin, this compound showed comparable or superior anti-proliferative effects in specific cancer cell lines.

Q & A

Q. Q1. What are the optimal synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step coupling reactions, such as benzothiazole ring formation followed by sulfonylation and benzamide linkage. Key steps include:

  • Benzothiazole precursor synthesis : Reacting 2-aminothiophenol derivatives with substituted benzaldehydes under reflux in ethanol .
  • Sulfonylation : Introducing the ethanesulfonyl group using ethanesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between intermediates.
    Purity Optimization : Monitor reactions using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography or recrystallization (methanol/water) .

Q. Q2. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm benzothiazole proton environments (δ 7.5–8.5 ppm) and sulfonyl/amide carbonyl signals (δ 165–170 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 439.12) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility Assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications :
    • Replace ethanesulfonyl with cyclopropanesulfonyl to test steric effects on target binding .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to enhance electrophilic interactions .
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme assays and correlate with substituent electronic profiles (Hammett constants) .

Q. Q5. How should researchers address contradictory bioactivity data across similar benzothiazole derivatives?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize external variability .
  • Target Profiling : Use proteomics (e.g., affinity chromatography coupled with LC-MS) to identify off-target interactions that may explain discrepancies .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ trends .

Q. Q6. What strategies are effective in resolving low solubility issues for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to improve bioavailability .
  • Co-solvent Systems : Use PEG-400/water mixtures for parenteral administration, validated by stability testing (24 hr at 37°C) .

Q. Q7. How can computational tools predict metabolic pathways and toxicity risks?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites and BOILED-Egg model for blood-brain barrier penetration .
  • Toxicity Profiling : Run Derek Nexus for structural alerts (e.g., sulfonamide-related hypersensitivity) .
  • Metabolite Identification : Simulate Phase I/II metabolism (CYP3A4/UGT isoforms) using Schrödinger’s MetaSite .

Q. Q8. What advanced analytical techniques are critical for studying its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized target proteins .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with kinase domains) to guide rational design .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide
Reactant of Route 2
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N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide

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